molecular formula C8H11BrClN3O B11847290 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B11847290
M. Wt: 280.55 g/mol
InChI Key: KOJZWDOUBBEGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H10BrN3O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

    Temperature: Reflux conditions or room temperature, depending on the specific protocol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:

    Continuous flow reactors: To ensure consistent reaction conditions and high yield.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of pyrrolidin-3-one derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

Scientific Research Applications

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The bromine atom and pyrrolidine ring contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride
  • 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride
  • 5-Bromo-2-iodopyrimidine

Uniqueness

5-Bromo-2-(pyrrolidin

Properties

Molecular Formula

C8H11BrClN3O

Molecular Weight

280.55 g/mol

IUPAC Name

5-bromo-2-pyrrolidin-3-yloxypyrimidine;hydrochloride

InChI

InChI=1S/C8H10BrN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H

InChI Key

KOJZWDOUBBEGTM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=NC=C(C=N2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.